molecular formula C10H14N2O5 B13843774 Telbivudine-d3

Telbivudine-d3

Cat. No.: B13843774
M. Wt: 245.25 g/mol
InChI Key: IQFYYKKMVGJFEH-PDAAIIIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Telbivudine-d3 is a deuterated form of Telbivudine, a synthetic thymidine nucleoside analogue. It is primarily used as an antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Telbivudine-d3 involves several key steps:

    Starting Material: The synthesis begins with 5-methyl-L-uridine.

    Dehydration: The starting material undergoes a dehydration reaction.

    Acylation-Halogenation: This step involves the acylation and halogenation of the intermediate compound.

    Catalytic Hydrogenation-Dehalogenation: The halogenated compound is subjected to catalytic hydrogenation and dehalogenation.

    Desugaring and Protecting Group Addition: Finally, the protecting groups are added to yield this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced catalytic systems and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Telbivudine-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Telbivudine-d3 has a wide range of scientific research applications:

Mechanism of Action

Telbivudine-d3 exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). The compound is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination of DNA synthesis, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: Another nucleoside analogue used in the treatment of HBV.

    Adefovir: An antiviral agent with a different mechanism of action.

    Entecavir: A potent antiviral agent with a higher genetic barrier to resistance.

Uniqueness of Telbivudine-d3

This compound is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for long-term antiviral therapy with reduced risk of resistance compared to other nucleoside analogues .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

245.25 g/mol

IUPAC Name

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3

InChI Key

IQFYYKKMVGJFEH-PDAAIIIUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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